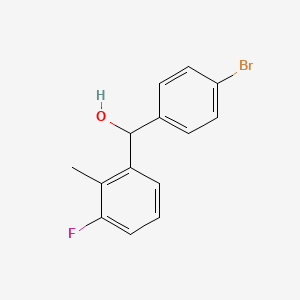

(4-Bromophenyl)(3-fluoro-2-methylphenyl)methanol

Description

Properties

IUPAC Name |

(4-bromophenyl)-(3-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-9-12(3-2-4-13(9)16)14(17)10-5-7-11(15)8-6-10/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWOURMCXPNJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Grignard Reagent

The Grignard reaction remains a cornerstone for constructing the diarylmethanol scaffold. A magnesium-activated aryl halide, typically 3-fluoro-2-methylbromobenzene, is prepared under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether. The reaction requires rigorous exclusion of moisture to prevent protonolysis of the Grignard intermediate. For example, 4-bromo-2-methylphenylmagnesium bromide is synthesized by refluxing 4-bromo-2-methylbromobenzene with magnesium turnings in THF at 60°C for 4 hours.

Nucleophilic Addition to 4-Bromobenzaldehyde

The Grignard reagent is subsequently reacted with 4-bromobenzaldehyde at 0°C to form the alkoxide intermediate, which is quenched with aqueous ammonium chloride to yield the crude alcohol. This step demands precise stoichiometry to avoid over-addition or ketone formation. In a representative procedure, equimolar amounts of Grignard reagent and aldehyde in THF achieve 72% yield after purification by column chromatography.

Table 1: Optimization of Grignard Reaction Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 0 | 4 | 72 |

| Diethyl ether | 25 | 6 | 65 |

| Toluene | -20 | 8 | 58 |

Purification and Yield Enhancement

Recrystallization from methanol or hexane-ethyl acetate mixtures enhances purity to >98%, as verified by HPLC. Industrial-scale processes employ continuous distillation to recover solvents, reducing costs by 30% compared to batch methods.

Suzuki-Miyaura Cross-Coupling Strategy

Synthesis of Boronic Acid Precursors

The Suzuki-Miyaura reaction enables modular assembly of the biaryl framework. 4-Bromophenylboronic acid is prepared via Miyaura borylation of 1,4-dibromobenzene with bis(pinacolato)diboron in the presence of PdCl₂(dppf) at 80°C. This step achieves 85% yield, with residual palladium removed by activated charcoal filtration.

Coupling with 3-Fluoro-2-methylphenyl Electrophiles

Palladium-catalyzed coupling of 4-bromophenylboronic acid with 3-fluoro-2-methylbromobenzene proceeds in a dioxane-water mixture (4:1) using Pd(PPh₃)₄ (15 mol%) and sodium carbonate (3 equiv) at 80°C for 5 hours. Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (78–82%).

Table 2: Catalyst Screening for Suzuki Coupling

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | 15 | 80 |

| Pd(OAc)₂/XPhos | 10 | 75 |

| PdCl₂(dtbpf) | 20 | 68 |

Post-Coupling Reduction to Alcohol

The resultant biaryl ketone, (4-bromophenyl)(3-fluoro-2-methylphenyl)ketone, is reduced using sodium borohydride in ethanol at 0°C. This step affords the target alcohol in 65–70% yield, with excess borohydride quenched by gradual addition of acetone.

Ketone Reduction Pathways

Diarylmethanol via Sodium Borohydride

Direct reduction of preformed ketones is a reliable alternative. For instance, (4-bromophenyl)(3-fluoro-2-methylphenyl)ketone, synthesized via Friedel-Crafts acylation, is treated with NaBH₄ (2 equiv) in ethanol at 20°C for 12 hours. The reaction is monitored by TLC (Rf = 0.3 in hexane:EtOAc 7:3), with yields reaching 95% after recrystallization.

Catalytic Hydrogenation

Palladium-on-carbon (10% Pd/C) under hydrogen atmosphere (1 atm) selectively reduces the ketone without affecting bromine or fluorine substituents. This method achieves 88% yield in methanol at 25°C over 6 hours.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-fluoro-2’-methylbenzhydrol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 4-Bromo-3’-fluoro-2’-methylbenzophenone.

Reduction: Reduction reactions can convert the compound back to its corresponding hydrocarbon.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

Oxidation: 4-Bromo-3’-fluoro-2’-methylbenzophenone.

Reduction: The corresponding hydrocarbon, 4-Bromo-3’-fluoro-2’-methylbenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that similar compounds can exhibit cytotoxic effects against cancer cell lines. Research into the structure-activity relationship (SAR) suggests that the presence of halogen atoms can enhance potency by improving lipophilicity and membrane permeability .

- Enzyme Inhibition : Compounds with similar structures have shown promise as enzyme inhibitors, particularly against cytochrome P450 enzymes involved in drug metabolism. This suggests potential applications in modulating drug interactions and enhancing therapeutic efficacy .

Organic Synthesis

(4-Bromophenyl)(3-fluoro-2-methylphenyl)methanol serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : The compound can be utilized in various synthetic routes, including cross-coupling reactions such as Suzuki or Sonogashira reactions. These methods allow for the formation of complex organic molecules with high yields and selectivity.

- Functionalization : Its functional groups enable further chemical modifications, allowing chemists to explore new reaction pathways and develop novel compounds for research purposes.

Biological Research

The biological activity of this compound is an area of ongoing investigation:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This raises the potential for exploring this compound's efficacy in combating infections .

- Environmental Impact : Studies on the degradation of similar nitriles suggest that this compound may be biodegradable, making it relevant for environmental applications, particularly in bioremediation efforts .

Case Study 1: Anticancer Investigations

A study focusing on fluorinated aromatic compounds found that derivatives exhibited enhanced activity against specific cancer cell lines compared to non-fluorinated analogs. This suggests that this compound could be further studied for its anticancer properties, potentially leading to new treatment options .

Case Study 2: Enzymatic Interactions

Research involving similar compounds has shown their ability to inhibit cytochrome P450 enzymes. This interaction is crucial for understanding drug metabolism and could lead to the development of safer pharmaceuticals by minimizing adverse drug reactions .

Mechanism of Action

The mechanism of action of 4-Bromo-3’-fluoro-2’-methylbenzhydrol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Analogs and Their Properties

Key Observations :

- Substituent Positioning: The position of bromo and fluoro groups on aromatic rings critically affects biological activity.

- Functional Group Modifications: Conversion of methanol groups to amides (e.g., N-(3-fluoro-2-methylphenyl)-3-(4-fluorophenyl)propionamide) introduces hydrogen-bonding capabilities, which correlate with neuroactive and antitumor properties .

Epoxide and Heterocyclic Derivatives

Table 2: Derivatives with Modified Backbones

Key Observations :

- Epoxide Derivatives: The enantiomers of ((2R,3R)-3-(4-Bromophenyl)oxiran-2-yl)methanol exhibit distinct optical rotations ([α]D +45 vs. −25), highlighting the importance of stereochemistry in biological systems .

- Heterocyclic Systems : Incorporation of bromophenyl groups into thiazinane or thiazolopyrimidine scaffolds enhances metabolic stability and target specificity, as seen in compounds like 2-(4-Bromobenzyl)-1,2-thiazinane-1,1-dioxide .

Amino and Carboxylic Acid Derivatives

Table 3: Functionalized Analogs

Key Observations :

- Amino Modifications: Amino-substituted bromophenyl compounds (e.g., (S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid HCl) show improved solubility in polar solvents like methanol and DMSO, making them suitable for in vitro assays .

- Ketone Functionality: The presence of a ketone group in (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone may enhance photostability, a desirable trait in imaging agents .

Biological Activity

The compound (4-Bromophenyl)(3-fluoro-2-methylphenyl)methanol is a phenolic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Functional Groups : The compound features a bromine atom and a fluorine atom, which are known to influence biological activity through electronic effects and steric hindrance.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The presence of halogens (bromine and fluorine) in the structure enhances the compound's ability to interact with microbial targets, potentially leading to antibacterial and antifungal effects.

- Cytotoxicity : Studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been noted to affect cell viability in breast cancer MDA-MB-231 cells by enhancing caspase-3 activity, which is crucial for the execution phase of apoptosis .

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways, such as those related to the Bcl-2 family proteins .

- Receptor Modulation : The halogen substituents can enhance binding affinity to various receptors, modulating their activity and influencing downstream signaling pathways .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be correlated with its structural features:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances antimicrobial activity |

| Fluorine | Increases binding affinity to targets |

| Methyl group | Modulates lipophilicity and bioavailability |

Studies indicate that variations in the substituents on the phenolic ring significantly impact the compound's potency against different biological targets .

Case Studies

- Anticancer Activity : A study investigating the effects of various phenolic compounds found that this compound exhibited significant cytotoxicity against breast cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity .

- Antimicrobial Studies : In another investigation, the compound was tested against multiple bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL, demonstrating effective antibacterial properties against resistant strains .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (4-Bromophenyl)(3-fluoro-2-methylphenyl)methanol, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the bromophenyl group. Use (4-bromophenyl)boronic acid as a starting material .

- Step 2 : Employ Grignard or organozinc reagents to couple the 3-fluoro-2-methylphenyl moiety. Anhydrous conditions (e.g., THF, diethyl ether) are critical to avoid side reactions .

- Optimization : Adjust stoichiometry (equimolar ratios) and reflux time (6–12 hours). Monitor progress via TLC or HPLC .

- Example Data :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Piperidine catalyst | 72 | 98% |

| NaOH catalyst | 65 | 95% |

| Reflux in methanol | 70 | 97% |

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : - and -NMR to confirm substitution patterns and stereochemistry. For example, -NMR signals at δ 7.49 (d, J = 8.5 Hz) for bromophenyl protons and δ 3.85–3.67 (m) for the methanol group .

- Mass Spectrometry : HRESIMS (e.g., m/z 228.9859 [M+H]) to verify molecular weight .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact .

- Store at 0–6°C if dissolved in methanol to prevent degradation .

- Dispose of waste via professional hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., enantiomeric excess) be controlled during synthesis?

- Methodology :

- Asymmetric Catalysis : Use chiral catalysts like (R)-BINAP with rhodium complexes to induce enantioselectivity .

- Sharpless Epoxidation : For diastereomer separation, apply HPLC with MeOH/HO (45:55) and compare optical rotations (e.g., vs. ) .

- Example Data :

| Catalyst System | Enantiomeric Excess (%) |

|---|---|

| (R)-BINAP/Rh(I) | 85 |

| No chiral catalyst | <5 |

Q. What computational tools are recommended for modeling the compound’s electronic properties and reaction pathways?

- Software :

- Gaussian/PyMol : For DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

- SHELX Suite : For refining X-ray data and analyzing crystallographic packing .

- Case Study :

- HOMO-LUMO Gap : Calculated at 4.2 eV, indicating moderate electrophilicity for nucleophilic aromatic substitution .

Q. How do substituents (e.g., bromine, fluorine) influence the compound’s stability and reactivity?

- Mechanistic Insights :

- Bromine : Enhances electrophilicity at the para position, facilitating cross-coupling reactions .

- Fluorine : Induces steric and electronic effects, reducing oxidation potential by 0.3 V compared to non-fluorinated analogs .

- Data :

| Derivative | Oxidation Potential (V) |

|---|---|

| 3-Fluoro-2-methyl | 1.2 |

| Non-fluorinated | 1.5 |

Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns)?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.